3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a phenyl group attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one typically involves multi-step reactions. One common method is the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridopyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce derivatives with different functional groups attached to the pyridopyrazine core .
Scientific Research Applications
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features but lacking the phenyl group.
3-Phenylpyrido[3,4-b]pyrazin-2(1H)-one: Another isomer with the phenyl group attached at a different position on the pyridopyrazine core.
Uniqueness
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H9N3O |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-phenyl-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-13-11(9-5-2-1-3-6-9)16-12-10(15-13)7-4-8-14-12/h1-8H,(H,15,17) |
InChI Key |
FKMSJGBVZDPZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
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